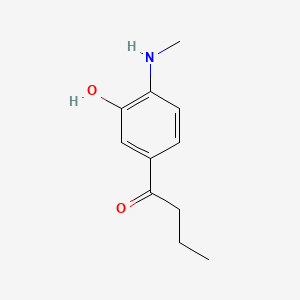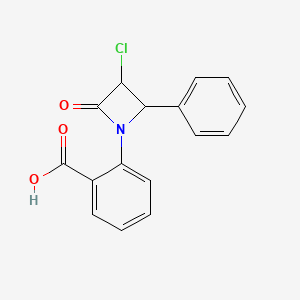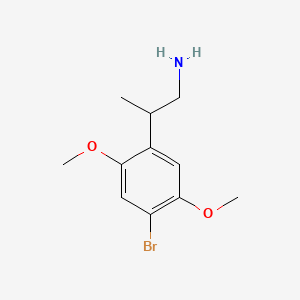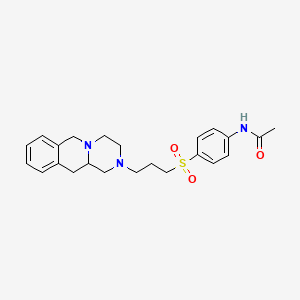
4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine is an organic compound that features a morpholine ring substituted with a 3-(3-methoxyphenoxy)-3-phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine typically involves the reaction of morpholine with a suitable precursor, such as 3-(3-methoxyphenoxy)-3-phenylpropyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The phenyl ring can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-(3-hydroxyphenoxy)-3-phenylpropyl)morpholine.
Reduction: Formation of 4-(3-(3-methoxyphenoxy)-3-cyclohexylpropyl)morpholine.
Substitution: Formation of various N-substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxyphenoxy group may enhance its binding affinity and specificity for certain targets, while the morpholine ring can influence its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(3-Hydroxyphenoxy)-3-phenylpropyl)morpholine
- 4-(3-(3-Methoxyphenoxy)-3-cyclohexylpropyl)morpholine
- 4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)piperidine
Uniqueness
4-(3-(3-Methoxyphenoxy)-3-phenylpropyl)morpholine is unique due to the presence of both a methoxyphenoxy group and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
157846-73-6 |
|---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
4-[3-(3-methoxyphenoxy)-3-phenylpropyl]morpholine |
InChI |
InChI=1S/C20H25NO3/c1-22-18-8-5-9-19(16-18)24-20(17-6-3-2-4-7-17)10-11-21-12-14-23-15-13-21/h2-9,16,20H,10-15H2,1H3 |
InChI-Schlüssel |
RSIUPJJPSUHWCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC(CCN2CCOCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















